molecular formula C15H23NO3S B275282 Cyclohexyl[(2-ethoxy-4-methylphenyl)sulfonyl]amine

Cyclohexyl[(2-ethoxy-4-methylphenyl)sulfonyl]amine

Cat. No.: B275282
M. Wt: 297.4 g/mol
InChI Key: SDFCOYQHHMRXQN-UHFFFAOYSA-N
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Description

Cyclohexyl[(2-ethoxy-4-methylphenyl)sulfonyl]amine is an organic compound with a complex structure that includes a cyclohexyl group, an ethoxy group, a methyl group, and a sulfonamide group attached to a benzene ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl[(2-ethoxy-4-methylphenyl)sulfonyl]amine typically involves multiple steps. One common method is the electrophilic aromatic substitution reaction, where the benzene ring undergoes substitution with the desired functional groups. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as crystallization and distillation, is essential to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl[(2-ethoxy-4-methylphenyl)sulfonyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents to optimize the reaction .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Cyclohexyl[(2-ethoxy-4-methylphenyl)sulfonyl]amine has numerous applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals

Mechanism of Action

The mechanism of action of Cyclohexyl[(2-ethoxy-4-methylphenyl)sulfonyl]amine involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical processes, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Cyclohexyl[(2-ethoxy-4-methylphenyl)sulfonyl]amine include other sulfonamides and benzene derivatives with different substituents. Examples include:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C15H23NO3S

Molecular Weight

297.4 g/mol

IUPAC Name

N-cyclohexyl-2-ethoxy-4-methylbenzenesulfonamide

InChI

InChI=1S/C15H23NO3S/c1-3-19-14-11-12(2)9-10-15(14)20(17,18)16-13-7-5-4-6-8-13/h9-11,13,16H,3-8H2,1-2H3

InChI Key

SDFCOYQHHMRXQN-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)C)S(=O)(=O)NC2CCCCC2

Canonical SMILES

CCOC1=C(C=CC(=C1)C)S(=O)(=O)NC2CCCCC2

Origin of Product

United States

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